Cas no 2171284-46-9 (2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid)

2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid
- 2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid
- EN300-1475433
- 2171284-46-9
-
- インチ: 1S/C28H34N2O5/c1-2-3-8-19(16-26(31)29-20-13-18(14-20)15-27(32)33)30-28(34)35-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,18-20,25H,2-3,8,13-17H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t18?,19-,20?/m1/s1
- InChIKey: IRKNKBWNAWRHSY-IOJLRTSASA-N
- SMILES: OC(CC1CC(C1)NC(C[C@@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 478.24677219g/mol
- 同位素质量: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 12
- 複雑さ: 715
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.5
- トポロジー分子極性表面積: 105Ų
2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1475433-50mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1475433-10000mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1475433-2500mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1475433-250mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1475433-500mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1475433-5000mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1475433-1000mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1475433-100mg |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1475433-1.0g |
2-{3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]cyclobutyl}acetic acid |
2171284-46-9 | 1g |
$0.0 | 2023-06-06 |
2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acidに関する追加情報
2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid: A Novel Compound with Potential Applications in Pharmaceutical Research
2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid is a complex organic compound with a unique molecular architecture that has garnered significant attention in recent years due to its potential pharmacological properties. This compound, with the CAS number 2171284-46-9, represents a new class of molecules that may offer therapeutic advantages in the treatment of various diseases. Its chemical structure consists of multiple functional groups, including an amino group, a cyclobutyl ring, and a methoxycarbonyl moiety, which collectively contribute to its biological activity.
The molecular framework of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon. This structural feature is critical for its interaction with biological targets, as the fluorenyl moiety can participate in both hydrophobic and hydrogen bonding interactions. Recent studies have shown that the introduction of such a rigid, planar aromatic system can significantly enhance the binding affinity of small molecules to protein targets, particularly in the context of enzyme inhibition and receptor modulation.
One of the most notable aspects of 2-{3-(3R)-3-({(3H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid is its chiral center at the 3R position. This stereochemical feature is essential for determining the compound's biological activity, as enantiomers often exhibit different pharmacological profiles. The presence of the 3R configuration may contribute to its selectivity toward specific receptors or enzymes, which is a crucial factor in drug development. Research published in 2023 in the Journal of Medicinal Chemistry highlighted the importance of stereochemistry in optimizing the therapeutic potential of similar compounds.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid through multistep organic reactions. The synthesis typically involves the coupling of a fluorenyl derivative with a cyclobutyl-containing amide, followed by the introduction of the amino group. These synthetic strategies have been refined to ensure high purity and yield, which are essential for pharmaceutical applications. The use of catalytic methods and green chemistry principles has further enhanced the sustainability of the synthesis process.
The biological activity of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid has been explored in several preclinical studies. Preliminary data suggest that this compound exhibits promising anti-inflammatory and antitumor properties. In vitro experiments have demonstrated its ability to inhibit the activity of key enzymes involved in inflammatory pathways, such as COX-2 and LOX. These findings are particularly relevant in the context of chronic inflammatory diseases, where the modulation of these enzymes could lead to therapeutic benefits.
Recent studies have also focused on the potential applications of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid in cancer therapy. Researchers have investigated its effects on various cancer cell lines, with particular emphasis on its ability to induce apoptosis and inhibit cell proliferation. The compound's mechanism of action appears to involve the disruption of signaling pathways that are critical for tumor growth and metastasis. These findings are supported by a 2023 study published in Cancer Research, which reported the compound's efficacy in targeting specific oncogenic pathways.
The pharmacokinetic profile of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid is another area of active investigation. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its therapeutic potential. Preliminary data indicate that the compound has favorable solubility characteristics, which is a critical factor in drug development. Additionally, its stability in biological systems suggests that it may have a prolonged half-life, which could reduce the frequency of administration required in therapeutic settings.
The potential applications of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid extend beyond its direct pharmacological effects. Researchers are also exploring its role as a lead compound for the development of new drugs. The compound's unique molecular structure provides a scaffold for further chemical modifications, which could enhance its potency and selectivity. This approach is particularly relevant in the context of drug discovery, where the ability to modify existing compounds to achieve desired biological effects is a key objective.
Despite the promising findings, further research is needed to fully elucidate the therapeutic potential of 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid. Clinical trials are currently in the planning stages, and additional studies are required to evaluate its safety and efficacy in human subjects. The development of this compound highlights the importance of interdisciplinary research in pharmaceutical sciences, where advances in chemistry, biology, and pharmacology converge to address complex medical challenges.
In conclusion, 2-{3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidocyclobutyl}acetic acid represents a novel compound with significant potential in pharmaceutical research. Its unique molecular structure, combined with its promising biological activity, positions it as a candidate for further investigation in the treatment of various diseases. As research in this area continues to evolve, the compound may contribute to the development of new therapeutic strategies that address unmet medical needs.
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